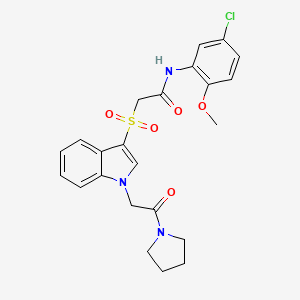
Tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester” is a chemical compound with the molecular formula C12H25N3O2 . It is also known by its IUPAC name: tert-butyl 4- (2-aminoethyl)-1,4-diazepane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester” consists of a seven-membered diazepane ring attached to a carboxylic acid tert-butyl ester group . The compound has a molecular weight of 243.3458 .Chemical Reactions Analysis
Tert-butyl esters, such as this compound, are known for their stability under various conditions . They can undergo reactions with various nucleophiles and electrophiles . Deprotection of tert-butyl esters can be achieved using aqueous phosphoric acid .Aplicaciones Científicas De Investigación
Synthesis and Intermediate Applications
A practical synthesis route for similar structures, like the (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, has been developed, primarily for large-scale production as key intermediates in pharmaceutical compounds, such as Rho–kinase inhibitors. This synthesis involves intramolecular cyclization techniques starting from commercially available aminopropanol, highlighting the utility of 1,4-diazepane structures in complex molecule construction (N. Gomi, Akiyasu Kouketsu, T. Ohgiya, K. Shibuya, 2012).
Polymer Science
In the field of polymer science, new cyclic esters containing functional groups like hydroxyl, amino, and carboxyl have been synthesized and polymerized. These developments underscore the relevance of such structures in creating hydrophilic aliphatic polyesters, which are significant for biomedical applications, including drug delivery systems (M. Trollsås, V. Lee, D. Mecerreyes, et al., 2000).
Enzymatic Kinetic Resolution
The kinetic resolution of primary amines using specific carboxylic acids and esters as acyl donors has been optimized, showcasing the potential of such structures in enantioselective synthesis. This process, particularly with long-chain esters and acids, demonstrates high enantioselectivity, making it relevant for the synthesis of chiral intermediates in pharmaceutical research (M. Nechab, Nadia Azzi, N. Vanthuyne, et al., 2007).
Analytical Chemistry
In analytical chemistry, the derivatization of amino acids into various esters for rapid separation of enantiomeric pairs by capillary gas chromatography has been explored. This technique involves the use of structures similar to 4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester, highlighting its potential application in analytical methodologies for studying biological samples (I. Abe, N. Fujimoto, Takako Nishiyama, et al., 1996).
Medicinal Chemistry
In medicinal chemistry, the modulation of GABA binding to rat brain membranes by various esters has been studied, illustrating the potential therapeutic applications of such compounds. This research contributes to the understanding of how different ester structures can influence neurological receptors and has implications for the development of new anxiolytic and sedative drugs (J. Skerritt, G. Johnston, C. Braestrup, 1982).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-7-4-6-14(8-5-13)9-10-15/h4-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRLSEQCDXGSGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874841-91-5 |
Source


|
| Record name | tert-butyl 4-(2-aminoethyl)-1,4-diazepane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{4-[butyl(methyl)sulfamoyl]benzamido}-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2841777.png)
![6-imino-N-(2-morpholin-4-ylethyl)-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2841779.png)



![(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2841786.png)

![1-(4-methoxyphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2841791.png)
![2,4-DIETHYL 5-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(THIOPHEN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2841792.png)
![3-[2-(4-Bromophenyl)-2-oxoethyl]-5-methyl-5-phenylimidazolidine-2,4-dione](/img/structure/B2841793.png)


![3-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyridazine](/img/structure/B2841797.png)
